

2',3'-di-O-acetylguanosine molecular weight and formula

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Compound of Interest

Compound Name: 2',3'-di-O-acetylguanosine

Cat. No.: B15073874

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In-Depth Technical Guide to 2',3'-di-O-acetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2',3'-di-O-acetylguanosine**, a modified nucleoside of significant interest in biochemical and medicinal chemistry research. The document details its chemical properties, including molecular weight and formula, and outlines a potential synthesis and purification protocol based on established chemical principles. Furthermore, it explores the compound's likely role as a prodrug and its putative involvement in cellular signaling, particularly within the context of purinergic pathways. This guide is intended to serve as a foundational resource for professionals engaged in nucleoside analogue research and the development of novel therapeutics.

Chemical and Physical Properties

2',3'-di-O-acetylguanosine is a derivative of the purine nucleoside guanosine, characterized by the presence of two acetyl groups attached to the 2' and 3' positions of the ribose sugar moiety. These modifications alter its chemical and physical properties, influencing its stability, solubility, and biological activity.

Table 1: Physicochemical Properties of 2',3'-di-O-acetylguanosine



Property	Value	Source
Molecular Formula	C14H17N5O7	[1][2]
Molecular Weight	367.31 g/mol	[1][2]
CAS Number	42167-65-7	[1]
Appearance	Solid	[1]
Purity	≥98.0% (as determined by LC-MS)	[1]
Solubility	DMSO: 17.86 mg/mL (48.62 mM)	[1]
Storage Temperature	-20°C	

Synthesis and Purification

While a specific, detailed protocol for the regioselective synthesis of **2',3'-di-O-acetylguanosine** is not readily available in the public domain, a plausible experimental approach can be extrapolated from established methodologies for nucleoside acylation.

Proposed Experimental Protocol: Regioselective Acetylation

The synthesis of **2',3'-di-O-acetylguanosine** can be approached through the regioselective deacetylation of a peracetylated guanosine precursor.

Experimental Workflow: Synthesis of 2',3'-di-O-acetylguanosine



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Caption: Proposed workflow for the synthesis of 2',3'-di-O-acetylguanosine.

Methodology:

- Peracetylation of Guanosine: Guanosine is treated with an excess of an acetylating agent, such as acetic anhydride, in a suitable solvent like pyridine. This reaction typically leads to the formation of 2',3',5'-tri-O-acetyl-N2-acetylguanosine.
- Selective Deacetylation: The peracetylated guanosine is then subjected to regioselective deacetylation. This can be achieved using enzymatic methods, which offer high specificity for particular positions, or through carefully controlled chemical hydrolysis. The goal is to selectively remove the acetyl groups from the 5'-hydroxyl and the N2-amino positions while retaining them at the 2' and 3' positions of the ribose.
- Purification: The resulting crude product, containing **2',3'-di-O-acetylguanosine**, is purified using standard chromatographic techniques. Column chromatography on silica gel is a common method for separating nucleoside derivatives with different degrees of acetylation.

Biological Activity and Potential Signaling Pathways Prodrug Concept and Intracellular Activation

Acetylated nucleoside analogues like **2',3'-di-O-acetylguanosine** are often investigated as prodrugs. The acetyl groups can enhance the lipophilicity of the parent nucleoside, potentially improving its membrane permeability and oral bioavailability. Once inside the cell, these acetyl groups are expected to be cleaved by intracellular esterases, releasing the active guanosine analogue. This active form can then be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms, which are the ultimate effectors that can interfere with cellular processes.

Logical Relationship: Prodrug Activation Pathway



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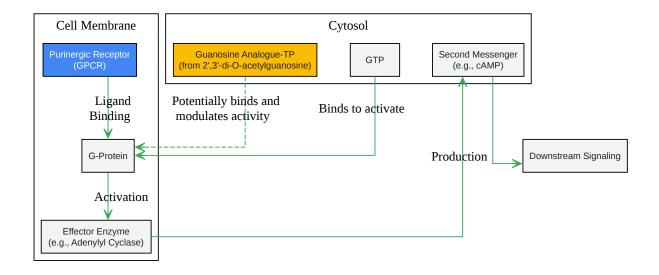
Caption: Intracellular activation pathway of 2',3'-di-O-acetylguanosine as a prodrug.

Potential Involvement in Purinergic Signaling

As a guanosine analogue, **2',3'-di-O-acetylguanosine**, upon intracellular conversion, could potentially interact with components of the purinergic signaling pathway. Purinergic signaling involves the release of purines like ATP and adenosine, which then act on specific P1 (adenosine) and P2 (ATP/ADP) receptors to modulate a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.

The intracellular metabolites of **2',3'-di-O-acetylguanosine**, particularly the triphosphate form, could act as analogues of GTP. GTP is a crucial molecule in many signaling cascades, most notably as an activator of G-proteins, which are coupled to many purinergic receptors. By mimicking or competing with GTP, the activated form of **2',3'-di-O-acetylguanosine** could potentially modulate G-protein-coupled receptor (GPCR) signaling pathways.

Signaling Pathway: Potential Interaction with G-Protein Signaling



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Caption: Potential modulation of G-protein signaling by activated 2',3'-di-O-acetylguanosine.

Applications in Research and Drug Development

2',3'-di-O-acetylguanosine serves as a valuable tool for researchers in several areas:

- Synthesis of Nucleoside Analogues: It can be used as a starting material or an intermediate
 in the synthesis of more complex nucleoside analogues with potential therapeutic properties.
 [1]
- Study of Biological Activity: By comparing the effects of **2',3'-di-O-acetylguanosine** with its parent compound, guanosine, researchers can investigate the structure-activity relationships and the impact of ribose modifications on biological function.[1]
- Prodrug Design: The compound is a model for exploring the utility of acetyl groups as prodrug moieties to enhance the delivery and efficacy of guanosine-based drugs.

Conclusion

2',3'-di-O-acetylguanosine is a chemically modified nucleoside with established physical properties and significant potential in the field of drug discovery and development. While detailed experimental protocols for its specific synthesis and direct evidence of its involvement in signaling pathways require further investigation, this guide provides a solid theoretical framework for its synthesis, mechanism of action as a prodrug, and potential interactions with cellular signaling cascades. Continued research into this and similar nucleoside analogues is crucial for the development of novel therapeutic agents targeting a range of diseases.

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